BTK Enzyme Inhibition Potency in Biochemical Assay: Target Compound vs. In-Class Patent Examples
The target compound demonstrates potent BTK inhibition with an IC50 of 1 nM in a biochemical enzyme assay, as recorded in BindingDB under patent US20240083900, Example 99/100 [1]. This value places it among the most potent entries in the same patent series. For comparison, Example 236 shows an IC50 of 5.5 nM, Example 79 shows 1.20 nM, and Example 66 shows <1 nM in the same BTK inhibition assay [2]. The target compound thus exhibits a 5.5-fold potency advantage over Example 236 and comparable potency to the most active Example 66.
| Evidence Dimension | BTK enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Example 236: IC50 = 5.5 nM; Example 79: IC50 = 1.20 nM; Example 66: IC50 < 1 nM |
| Quantified Difference | 5.5-fold more potent than Example 236; equipotent to Example 79; slightly less potent than Example 66 |
| Conditions | Biochemical enzyme assay, 384-well format, recombinant BTK |
Why This Matters
For procurement decisions, this 1 nM IC50 establishes the compound as a high-potency BTK inhibitor suitable for detailed kinase selectivity profiling and in vivo proof-of-concept studies.
- [1] BindingDB. BDBM658440 series (US20240083900, Example 99/100). IC50: 1 nM against BTK. View Source
- [2] BindingDB. Multiple BDBM entries for US20240083900: Example 236 (IC50 5.5 nM), Example 79 (IC50 1.20 nM), Example 66 (IC50 <1 nM). View Source
